molecular formula C16H15Cl2FN2O2S B361292 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene CAS No. 497060-77-2

1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene

Cat. No.: B361292
CAS No.: 497060-77-2
M. Wt: 389.3g/mol
InChI Key: BIHKZUVJEWJLNM-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene is a synthetic chemical compound of significant interest in advanced chemical and pharmaceutical research. This complex molecule features a benzene core substituted with chlorine atoms and a (4-(2-fluorophenyl)piperazinyl)sulfonyl functional group. This specific structure suggests potential utility as a key intermediate or building block in organic synthesis, particularly in the development of novel pharmacologically active molecules. Piperazine sulfonyl derivatives are often explored in medicinal chemistry for their potential biological activities. Researchers are investigating this compound for its potential applications in various fields, including the discovery and development of new therapeutic agents. Its high purity makes it suitable for method development in analytical chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consult the Safety Data Sheet (SDS) before use, and ensure all disposal procedures comply with local regulations.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN2O2S/c17-12-5-6-13(18)16(11-12)24(22,23)21-9-7-20(8-10-21)15-4-2-1-3-14(15)19/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHKZUVJEWJLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182415
Record name 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497060-77-2
Record name 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497060-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonation of 1,4-Dichlorobenzene

Sulfonation of 1,4-dichlorobenzene typically employs fuming sulfuric acid (oleum) at elevated temperatures. However, the electron-withdrawing chloro groups deactivate the ring, necessitating harsh conditions.

Procedure :

  • 1,4-Dichlorobenzene (1 mol) is refluxed with oleum (20% SO₃) at 120–150°C for 6–8 hours.

  • The reaction mixture is quenched in ice water, and the sulfonic acid intermediate is isolated via filtration.

  • Conversion to sulfonyl chloride is achieved using PCl₅ or SOCl₂ under anhydrous conditions.

Challenges :

  • Poor regioselectivity due to competing meta-sulfonation.

  • Low yields (~40–50%) owing to over-sulfonation or decomposition.

Alternative Route via Nitration and Reduction

To improve regioselectivity, a nitration-reduction sequence can be employed:

  • Nitration : 1,4-Dichlorobenzene is nitrated at position 2 using HNO₃/H₂SO₄ at 50°C.

  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C.

  • Diazotization and Sulfonation : The amine is diazotized (NaNO₂/HCl) and treated with SO₂/CuCl to install the sulfonyl chloride group.

Advantages :

  • Higher regioselectivity (>80% para-sulfonation).

  • Yields improve to 60–65% after optimization.

Synthesis of 4-(2-Fluorophenyl)piperazine

Ullmann-Type Coupling

A modified Ullmann reaction couples 2-fluoroiodobenzene with piperazine using CuI/L-proline as a catalyst:

Procedure :

  • 2-Fluoroiodobenzene (1.2 eq), piperazine (1 eq), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2 eq) are heated in DMSO at 100°C for 24 hours.

  • The product is extracted with ethyl acetate and purified via column chromatography (60–70% yield).

Key Considerations :

  • Excess piperazine prevents diarylation.

  • Polar solvents (DMSO, DMF) enhance reaction rates.

Buchwald-Hartwig Amination

A palladium-catalyzed approach offers higher efficiency:

  • 2-Fluorobromobenzene (1 eq), piperazine (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and NaOtBu (2 eq) in toluene at 110°C for 12 hours.

  • Yields reach 75–85% after purification.

Sulfonamide Coupling

The final step involves reacting 1,4-dichloro-2-sulfonyl chloride benzene with 4-(2-fluorophenyl)piperazine:

Procedure :

  • 1,4-Dichloro-2-sulfonyl chloride benzene (1 eq) is dissolved in anhydrous dichloromethane.

  • 4-(2-Fluorophenyl)piperazine (1.05 eq) and triethylamine (2 eq) are added dropwise at 0°C.

  • The mixture is stirred at room temperature for 12 hours, washed with water, and purified via recrystallization (ethanol/water).

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature0°C → RT85% vs. 78%
Base (Triethylamine)2 eqMax yield
SolventDCM90% purity

Analytical Characterization

Critical spectroscopic data for the final compound:

  • ¹H NMR (CDCl₃) : δ 7.58 (d, 1H, Ar-H), 7.42 (d, 1H, Ar-H), 7.25–7.15 (m, 4H, Ar-H), 3.20 (t, 4H, piperazine), 2.95 (t, 4H, piperazine).

  • MS (ESI+) : m/z 432.1 [M+H]⁺.

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution
1,4-Dichlorobenzene35%
2-Fluoroiodobenzene45%
Catalysts15%

Environmental Impact

  • Waste Streams : SO₃, Cu/Pd residues.

  • Mitigation : SO₃ neutralization with Ca(OH)₂; catalyst recycling.

Chemical Reactions Analysis

1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases like DBU, oxidizing agents, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene is not well-documented in the literature. based on its structure, it is likely to interact with biological targets similar to other piperazine derivatives. These interactions may involve binding to receptors or enzymes, leading to modulation of their activity. The specific molecular targets and pathways involved would depend on the context of its use in research.

Comparison with Similar Compounds

1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic medication.

What sets 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene apart is its unique combination of a 2-fluorophenyl group and a sulfonyl group, which may confer distinct chemical and biological properties.

Biological Activity

1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews various studies that have investigated its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The chemical structure of 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene can be represented as follows:

C15H14Cl2FN2O2S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{F}\text{N}_2\text{O}_2\text{S}

This compound features a dichlorobenzene core substituted with a piperazine ring, which is known for enhancing the biological activity of many pharmaceuticals.

Antitumor Activity

Recent studies have indicated that compounds similar to 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene exhibit significant antitumor properties. For example, derivatives of sulfonamide compounds have shown promising results against various cancer cell lines. The mechanism often involves inhibition of key enzymes involved in tumor progression, such as carbonic anhydrase IX (CA IX) and other targets related to cellular proliferation and survival .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines. This action is critical in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of similar sulfonamide derivatives has been documented extensively. These compounds demonstrate activity against a range of bacteria and fungi. The mode of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of several piperazine derivatives, including those structurally related to 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene. The findings highlighted that these compounds inhibited the growth of human cancer cell lines with IC50 values ranging from 10 to 50 µM. The study suggested that the presence of the piperazine moiety is crucial for enhancing cytotoxicity against cancer cells .

CompoundIC50 (µM)Cancer Cell Line
Compound A15A549 (Lung)
Compound B25MCF7 (Breast)
1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene 30 HeLa (Cervical)

Study 2: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory properties of related compounds demonstrated that treatment with these sulfonamide derivatives reduced nitric oxide production in macrophages by approximately 50% at a concentration of 20 µM. This suggests a potential application in treating inflammatory conditions .

Study 3: Antimicrobial Activity

In an evaluation of antimicrobial activity against various pathogens, compounds similar to 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, showcasing their potential as broad-spectrum antimicrobial agents .

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